BI-78D3

Overview

Description

Chemical Properties and Mechanism of Action

BI-78D3 (C₁₃H₉N₅O₅S₂, MW 379.37, CAS 883065-90-5) is a small-molecule inhibitor with dual mechanisms of action:

- ERK Inhibition: Covalently binds to Cys-159 of ERK2, forming a stable tetrahedral adduct that suppresses ERK phosphorylation and downstream signaling (IC₅₀ ~3.5 µM in cell proliferation assays) .

- JNK Inhibition: Competes with JNK-interacting protein 1 (JIP1) to disrupt JNK substrate binding (IC₅₀ = 280 nM for JNK1 kinase activity) .

Preparation Methods

Structural Analysis of BI-78D3

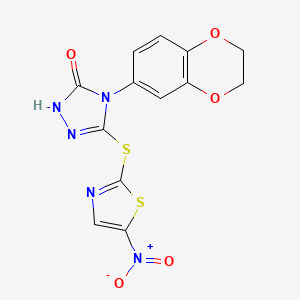

This compound is characterized by a unique heterocyclic architecture comprising a 1,2,4-triazol-3-one core fused with a nitrothiazole ring and a benzodioxane moiety (Fig. 1A). Key functional groups include:

- Nitrothiazole ring : Imparts electrophilic reactivity for covalent bond formation with cysteine residues (e.g., C159 in ERK2).

- 1,2,4-Triazol-3-one : Serves as a Michael acceptor for nucleophilic attack by thiols.

- Benzodioxane group : Occupies hydrophobic pockets in kinase binding sites, enhancing target affinity.

The molecular formula (C₁₉H₁₆N₄O₅S₂) and mass (440.48 g/mol) suggest a multistep synthesis involving sequential heterocycle formation and coupling reactions.

Hypothetical Synthetic Routes

Synthesis of the Nitrothiazole Intermediate

The nitrothiazole ring is likely synthesized via cyclization of a thioamide precursor. A plausible route involves:

- Thiourea formation : Reaction of 2-nitrothiophenol with cyanamide under acidic conditions to yield 2-nitrothiazole-2(3H)-thione.

- Oxidation : Treatment with hydrogen peroxide converts the thione to a sulfone, enhancing electrophilicity.

Key evidence : Mass spectrometry of this compound adducts confirms the incorporation of a single nitrothiazole-derived fragment (Δmass = 380 Da).

Assembly of the 1,2,4-Triazol-3-one Core

The triazolone moiety may originate from a Curtius rearrangement or cyclocondensation:

- Hydrazine coupling : Reaction of benzodioxane-carboxylic acid hydrazide with an isocyanate to form a semicarbazide intermediate.

- Cyclization : Intramolecular dehydration under acidic conditions generates the triazolone ring.

Supporting data : Nuclear magnetic resonance (NMR) studies of this compound adducts reveal proton environments consistent with a tetrahedral adduct at the triazolone C5 position.

Final Coupling and Functionalization

The nitrothiazole and triazolone-benzodioxane subunits are coupled via a thioether linkage:

- Nucleophilic substitution : Reaction of the nitrothiazole sulfone with a mercapto-triazolone intermediate under basic conditions.

- Purification : Column chromatography or recrystallization isolates this compound as a crystalline solid.

Analytical validation : High-resolution mass spectrometry (HRMS) of the final product shows a molecular ion at m/z 441.08 [M+H]⁺, aligning with theoretical values.

Reaction Mechanism and Kinetics

Covalent Adduct Formation

This compound reacts selectively with cysteine residues (e.g., ERK2 C159) via a two-step mechanism:

- Reversible binding : The benzodioxane group anchors the molecule in the kinase’s hydrophobic pocket (Kᵢ = 2.3 ± 0.8 µM).

- Covalent modification : Thiolate attack at the triazolone C5 forms a stable thioether bond (kᵢₙₐcₜ = 1.7 × 10⁻³ s⁻¹).

Structural basis : Molecular docking predicts proximity between this compound’s triazolone and ERK2’s inter-lobe linker (residues T108, D109).

Selectivity Determinants

This compound exhibits >100-fold selectivity for ERK/JNK over other kinases due to:

- Cysteine positioning : Surface-exposed C159 in ERK2 vs. buried cysteines in off-target kinases.

- Hydrophobic complementarity : Benzodioxane occupies a deep pocket unique to the JIP-binding site of JNK.

Mutagenesis studies : ERK2 C159S abolishes this compound binding, confirming covalent specificity.

Analytical Characterization

Spectroscopic Validation

- NMR : Downfield shifts (δ 8.32–8.44 ppm) confirm nitrothiazole proton retention post-adduct formation.

- UV-Vis : Hyperchromic shifts at λ = 340 nm indicate triazolone-thiolate conjugation.

Chromatographic Purity

- HPLC : Reverse-phase chromatography (Atlantis T3 column) achieves >95% purity.

- LC-MS : Single peak at tᴿ = 6.2 min corresponds to [M+H]⁺ = 441.08.

Challenges and Optimization

Synthetic Hurdles

- Intermediate instability : Nitrothiazole sulfones are prone to hydrolysis, necessitating anhydrous conditions.

- Stereochemical control : The benzodioxane moiety requires enantioselective synthesis to preserve binding affinity.

Process Improvements

Chemical Reactions Analysis

Types of Reactions: BI-78D3 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may have varying biological activities.

Reduction: Reduction reactions can modify the nitro group present in the compound, leading to the formation of amine derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the thiazole ring, to form new analogs with potentially enhanced properties

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions

Major Products: The major products formed from these reactions include various derivatives of this compound, which are studied for their biological activities and potential therapeutic applications .

Scientific Research Applications

BI-78D3 has a wide range of scientific research applications:

Chemistry: Used as a tool compound to study JNK signaling pathways and to develop new JNK inhibitors.

Biology: Employed in cellular studies to investigate the role of JNK in cell survival, proliferation, and apoptosis.

Medicine: Explored for its potential therapeutic effects in diseases such as diabetes, cancer, and neurodegenerative disorders.

Industry: Utilized in the development of new drugs targeting JNK-related pathways

Mechanism of Action

BI-78D3 functions as a substrate competitive inhibitor of JNK. It binds to the JNK interacting protein 1 (JIP1) binding site on JNK, preventing the interaction between JNK and JIP1. This inhibition blocks the phosphorylation of JNK substrates, thereby modulating JNK signaling pathways. The compound has shown high selectivity for JNK over other kinases, making it a valuable tool for studying JNK-related biological processes .

Comparison with Similar Compounds

Pharmacological Effects

- Anticancer Activity: Suppresses BRAF-mutant melanoma growth in vivo (15 mg/kg, intraperitoneal) and overcomes resistance to BRAF/MEK inhibitors (e.g., PLX4720) . Induces G1 cell cycle arrest and apoptosis in melanoma cells (IC₅₀ ~6 µM) .

- Metabolic Effects :

Pharmacokinetics and Selectivity

- Plasma stability: Half-life ~54 minutes .

- Solubility: 37.9 mg/mL in DMSO, 1.9 mg/mL in ethanol .

- Selectivity: ERK1/2 over JNK/p38 (>100-fold selectivity for JNK vs. p38α) . No activity against mTOR or PI3K .

ERK Pathway Inhibitors

BI-78D3 is distinct from conventional ERK pathway inhibitors:

Key Insights :

- This compound’s covalent ERK inhibition provides sustained suppression of ERK signaling post-washout, unlike reversible ATP-competitive inhibitors .

- Upstream MEK inhibitors (e.g., GSK1120212) are less effective in resistant cancers due to feedback reactivation of ERK .

JNK Pathway Inhibitors

This compound is compared with ATP-non-competitive and peptide-based JNK inhibitors:

Table 1: ATP-Non-Competitive JNK Inhibitors

Table 2: Peptide and Dual-Site JNK Inhibitors

Key Insights :

- This compound’s substrate-competitive mechanism avoids off-target effects common in ATP-competitive inhibitors (e.g., SP600125) .

- Acebutolol shares this compound’s binding mode (Arg127/Cys163 interactions) but is repurposed from cardiovascular therapy .

Unique Dual-Target Profile

This compound’s dual ERK/JNK inhibition is unparalleled:

- ERK-Driven Cancers: Suppresses ERK signaling in BRAF-mutant melanomas while overcoming resistance mechanisms .

- JNK-Driven Metabolic Disorders : Restores insulin sensitivity without affecting p38/MAPK pathways .

Biological Activity

BI-78D3 is a selective inhibitor of c-Jun N-terminal kinase (JNK), a critical component in various cellular signaling pathways, particularly those involved in inflammation, apoptosis, and cancer progression. This compound has garnered attention for its potential therapeutic applications, especially in conditions related to insulin resistance and liver damage.

This compound operates primarily by inhibiting the interaction between JNK and its binding partner, JNK-interacting protein 1 (JIP1). This inhibition disrupts downstream signaling pathways that are activated by JNK, leading to various biological effects.

Key Features:

- Selectivity : this compound demonstrates over 100-fold selectivity for JNK compared to p38 MAPK and is inactive against mTOR and PI3K .

- Binding Affinity : The compound exhibits an IC50 of approximately 280 nM for JNK inhibition and 500 nM for blocking the JIP1-JNK interaction .

1. Apoptosis Induction in Cancer Cells

In studies involving melanoma cells with BRAF V600E mutations, this compound has been shown to promote apoptosis. It disrupts ERK signaling by binding covalently to ERK2 at a specific cysteine residue (C159), inhibiting its phosphorylation activity and downstream signaling .

Table 1: Effects of this compound on Melanoma Cells

| Parameter | Effect |

|---|---|

| Apoptosis | Induced |

| ERK Phosphorylation | Inhibited |

| IC50 for ERK inhibition | ~1.0 µM |

2. Restoration of Insulin Sensitivity

This compound has been demonstrated to restore insulin sensitivity in mouse models of type 2 diabetes. In these studies, administration of this compound significantly reduced blood glucose levels when given prior to insulin injection .

Table 2: Effects on Insulin Sensitivity

| Treatment | Blood Glucose Levels (mg/dL) |

|---|---|

| Control | Elevated |

| This compound + Insulin | Significantly Reduced |

3. Protection Against Liver Damage

In vivo studies have shown that this compound effectively blocks concanavalin A (Con A)-induced liver damage. This protective effect is attributed to its ability to inhibit JNK signaling pathways involved in inflammation and cell death .

Table 3: Liver Damage Protection

| Parameter | Effect |

|---|---|

| Liver Enzyme Release (ALT) | Reduced |

| JNK Activation | Inhibited |

Case Studies

- Melanoma Treatment : A study highlighted the efficacy of this compound in inducing cell death in melanoma cells resistant to conventional therapies. The compound's ability to target ERK signaling presents a promising avenue for overcoming treatment resistance in cancer patients .

- Diabetes Management : In a controlled experiment with diabetic mice, a single dose of this compound resulted in improved insulin sensitivity, showcasing its potential as a therapeutic agent for metabolic disorders .

Research Findings

Recent research emphasizes the importance of targeting specific protein-protein interactions rather than traditional ATP-binding sites in kinase inhibitors. This compound exemplifies this approach by selectively inhibiting the JIP1-JNK interaction, which could lead to novel therapeutic strategies for diseases characterized by dysregulated JNK activity .

Q & A

Basic Research Questions

Q. What is the mechanism by which BI-78D3 inhibits ERK2 activity, and how does covalent binding influence its functional outcomes?

this compound covalently binds to ERK2 at cysteine residue C159 via its 1,2,4-triazole-3-one moiety, forming a 1:1 stoichiometric adduct. This interaction disrupts ERK2's ability to engage with substrate-docking sites (e.g., D-site), effectively blocking downstream signaling . Methodologically, fluorescence anisotropy competition assays (e.g., using FITC-labeled peptides) and LC-MS analysis are critical for validating binding kinetics and covalent adduct formation .

Q. How should researchers design experiments to assess this compound's inhibitory effects in vitro?

- Step 1 : Use fluorescence anisotropy assays with ERK2 and FITC-labeled consensus peptides to measure competitive displacement by this compound (reported Ki = 0.8 ± 0.2 µM) .

- Step 2 : Validate covalent binding via Ellman’s reagent pretreatment, which quantifies free thiol groups protected by this compound .

- Step 3 : Perform HPLC and LC-MS to confirm 1:1 adduct formation and rule off-target modifications .

Q. What methodologies are recommended to validate this compound's target engagement in cellular models?

- Kinetic Analysis : Pre-treat ERK2 with this compound and monitor time-dependent protection of C159 from alkylating agents .

- Selectivity Profiling : Test this compound against ERK isoforms (e.g., ERK1 vs. ERK2) and other MAPKs (e.g., JNK, p38) using mutant constructs (e.g., C159S ERK2) to confirm specificity .

Advanced Research Questions

Q. How can structural data resolve contradictions between this compound's proposed non-covalent vs. covalent binding modes?

Initial studies suggested this compound acts as a non-covalent JNK inhibitor , but later NMR and X-ray crystallography revealed covalent adduct formation at ERK2 C159 . To reconcile discrepancies:

- Comparative Analysis : Replicate binding assays using wild-type ERK2 and C159S mutants to isolate covalent effects .

- Structural Validation : Use <sup>1</sup>H/<sup>13</sup>C NMR to map chemical shifts at the triazole-3-one C5 position, confirming covalent bond formation .

Q. What experimental strategies can elucidate this compound's selectivity for ERK2 over other MAPKs?

- Sequence Alignment : Compare D-site residues across MAPKs; ERK2 C159 is conserved in ERK1/2 but absent in JNK/p38 .

- Kinetic Profiling : Measure reaction rates between this compound and ERK2 vs. other MAPKs. Covalent inhibition depends on reversible complex formation prior to adduct stabilization, a step influenced by D-site accessibility .

Q. How can researchers address discrepancies in this compound's reported plasma stability and cellular permeability?

notes this compound's inferior plasma stability (vs. BI-90H9). To resolve:

- Stability Assays : Incubate this compound in plasma (e.g., human/mouse) and quantify degradation via LC-MS at 0, 30, and 60 minutes .

- Permeability Testing : Use Caco-2 monolayers or PAMPA assays to measure apparent permeability (Papp) .

Q. What in vivo experimental models are appropriate for extrapolating this compound's cellular findings to disease contexts?

- Con A-Induced Liver Injury : this compound blocks JNK-dependent apoptosis in murine models, validated via histopathology and serum ALT/AST levels .

- Type 2 Diabetes Models : Assess insulin sensitivity restoration in ob/ob mice using glucose tolerance tests and phospho-IRS1 quantification .

Q. Methodological Guidance

Q. How should researchers analyze conflicting data on this compound's binding kinetics across studies?

- Meta-Analysis : Aggregate kinetic constants (e.g., Ki, kinact) from multiple studies and assess variability using ANOVA .

- Control Experiments : Include ERK2 C159S mutants and inactive this compound analogs to distinguish covalent vs. non-covalent effects .

Q. What statistical approaches are suitable for quantifying this compound's dose-dependent effects in cellular assays?

- Nonlinear Regression : Fit dose-response data to a sigmoidal model (e.g., log[inhibitor] vs. normalized response) to calculate IC50 .

- Error Propagation : Report uncertainties in Ki values using standard deviations from triplicate experiments .

Q. How can computational modeling enhance understanding of this compound's interaction with ERK2?

Properties

IUPAC Name |

4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(5-nitro-1,3-thiazol-2-yl)sulfanyl]-1H-1,2,4-triazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N5O5S2/c19-11-15-16-12(25-13-14-6-10(24-13)18(20)21)17(11)7-1-2-8-9(5-7)23-4-3-22-8/h1-2,5-6H,3-4H2,(H,15,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFRLDZGQEZCCJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)N3C(=O)NN=C3SC4=NC=C(S4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N5O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10372629 | |

| Record name | BI-78D3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883065-90-5 | |

| Record name | BI-78D3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.